molecular formula C14H16N2O2 B2508069 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid CAS No. 32701-82-9

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B2508069
CAS No.: 32701-82-9
M. Wt: 244.294
InChI Key: BYCNUIJLVUTOPG-UHFFFAOYSA-N
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Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a pyrazole derivative characterized by a benzyl group at the N1 position, methyl groups at C3 and C5, and an acetic acid moiety at C2.

Properties

IUPAC Name

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCNUIJLVUTOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H16N2O2
  • IUPAC Name : this compound

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound demonstrated submicromolar antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2) through the following mechanisms:

  • Inhibition of mTORC1 Pathway : The compound reduces mTORC1 activity, which is crucial in regulating cell growth and proliferation.
  • Autophagy Modulation : It increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that are under metabolic stress due to their harsh microenvironment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Pyrazole derivatives are known for their broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.

The biological efficacy of this compound can be attributed to its ability to interact with specific molecular targets:

  • mTORC1 Inhibition : By inhibiting mTORC1, the compound affects cellular metabolism and growth signaling pathways.
  • Autophagy Regulation : The modulation of autophagy pathways may provide a therapeutic advantage by promoting cancer cell death while sparing normal cells .

Structure–Activity Relationship (SAR)

A series of studies have explored the SAR of derivatives based on this compound. These studies have identified key structural features that enhance biological activity:

CompoundKey FeaturesBiological Activity
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideContains benzamide moietySubmicromolar antiproliferative activity
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acidAcetic acid groupEnhanced reactivity and potential for drug development

These findings emphasize the importance of specific substitutions in enhancing the biological profile of pyrazole derivatives .

Clinical Implications

The promising anticancer properties suggest that this compound could be developed into a novel therapeutic agent for cancer treatment. Further studies are warranted to evaluate its efficacy in clinical settings and understand its full therapeutic potential.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid derivatives in cancer treatment. Notably, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant antiproliferative activity against pancreatic cancer cell lines, such as MIA PaCa-2. The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

  • Antiproliferative Activity : Research indicates that certain derivatives exhibit submicromolar antiproliferative effects, suggesting their potential as effective anticancer agents .
  • Mechanism of Action : These compounds disrupt autophagic flux by inhibiting mTORC1 reactivation during nutrient refeeding, leading to increased accumulation of LC3-II, a marker for autophagy .

Structure–Activity Relationship Studies

A detailed structure–activity relationship (SAR) analysis has been conducted to identify the most effective derivatives of this compound. Compounds with specific substitutions on the pyrazole ring have demonstrated enhanced biological activity, indicating that slight modifications can lead to significant changes in efficacy .

Case Study 1: Antiproliferative Effects on Pancreatic Cancer Cells

In a study focused on pancreatic cancer cells, compounds derived from this compound were found to reduce cell viability significantly. The lead compound exhibited an EC50 value of 10 μM in MIA PaCa-2 cells and was more effective than known autophagy inhibitors like chloroquine . This suggests that these compounds could serve as promising candidates for further development in cancer therapy.

Case Study 2: Autophagy Modulation

Another study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on autophagic processes under nutrient-deficient conditions. The findings revealed that these compounds not only increased basal autophagy but also impaired autophagic flux when nutrients were reintroduced. This dual action could provide a therapeutic advantage by selectively targeting cancer cells while sparing normal cells .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesUnique Aspects
(1-benzyl-3,5-dimethyl-1H-pyrazole)Lacks acetic acid groupFocuses on pyrazole chemistry
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acidContains an acetic acid groupDifferent functional group alters reactivity
3,5-Dimethyl-1H-pyrazoleBasic pyrazole structureNo additional substituents

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazole-acetic acid derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:

Substituent Variations at the N1 Position

a) Benzyl vs. Aryl Substituents
  • In SKOV3 ovarian cancer cells, benzyl-substituted derivatives showed mTORC1 inhibition and autophagy induction .
  • 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid :
    • Molecular Formula : C₁₃H₁₂F₂N₂O₂
    • Molecular Weight : 266.24 g/mol
    • The difluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability compared to the benzyl group .
b) Alkyl Substituents

Modifications to the Acetic Acid Moiety

  • AMINO-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETIC ACID: Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 169.18 g/mol The amino group introduces a positive charge at physiological pH, enabling hydrogen bonding with biological targets. This modification may alter pharmacokinetics compared to the unmodified acetic acid group .

Core Pyrazole Modifications

  • (3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid :
    • Molecular Formula : C₇H₁₀N₂O₂
    • Molecular Weight : 154.17 g/mol
    • Lacks the N1-benzyl group, resulting in reduced hydrophobicity and possibly diminished cellular uptake. This analog serves as a baseline for studying substituent effects .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic Acid C₁₄H₁₆N₂O₂ 244.29 123–125
(3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid C₇H₁₀N₂O₂ 154.17 Not reported
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid C₉H₁₄N₂O₂ 182.22 Not reported

Q & A

Q. What are the common synthetic routes for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid and its derivatives?

The synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole core, followed by functionalization. For example:

  • Alkylation : Reacting 3,5-dimethylpyrazole with benzyl bromide in the presence of a base (e.g., sodium hydride) in DMF yields the 1-benzyl-substituted pyrazole intermediate .
  • Reduction and Coupling : Reduction of nitro groups (e.g., using NaBH₄/NiCl₂) and subsequent amide coupling (e.g., with benzoyl chloride) generate derivatives like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides .
  • Crystallization : Purification via ethanol/chloroform mixed solvents ensures high-purity products .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯Cl hydrogen bonds, C–H⋯π stacking) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ = 2.30 ppm for methyl groups, 5.27 ppm for benzyl protons) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 154.17 for the core structure) .

Q. What are the primary biological activities observed for this compound?

Derivatives exhibit antiproliferative activity against cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) with IC₅₀ values <0.5 µM. Mechanisms include mTORC1 inhibition and autophagy modulation .

Advanced Research Questions

Q. How do researchers investigate the compound’s impact on mTORC1 and autophagy in cancer cells?

Methodology includes:

  • Western Blotting : Monitor mTORC1 substrates (e.g., phosphorylated S6K) and autophagy markers (LC3-II accumulation under starvation/refeed conditions) .
  • Autophagic Flux Assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish LC3-II turnover rates .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to prioritize candidates for in vivo studies .

Q. How can structural modifications enhance antiproliferative activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Benzyl Substituents : Electron-withdrawing groups on the benzyl ring improve potency .
  • Amide Linkers : Replacing esters with primary amides increases metabolic stability (e.g., t₁/₂ >60 min in microsomes) .
  • Pyrazole Methyl Groups : 3,5-Dimethyl substitution optimizes steric and electronic interactions with targets .

Q. What experimental challenges arise when analyzing autophagy modulation?

Key challenges include:

  • Context-Dependent Effects : Compounds may inhibit mTORC1 under basal conditions but disrupt autophagic flux during nutrient stress, requiring careful timing in assays .
  • Off-Target Interactions : Use CRISPR/Cas9 knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-specific effects .
  • Data Interpretation : Distinguish between pro-survival and pro-death autophagy using viability assays paired with LC3-II/p62 quantification .

Data Analysis and Contradictions

Q. How can conflicting IC₅₀ values across studies be resolved?

Potential solutions:

  • Standardize Assay Conditions : Cell line variability (e.g., MIA PaCa-2 vs. HL-60), serum concentration, and exposure duration significantly impact results .
  • Validate with Orthogonal Assays : Confirm antiproliferative effects via colony formation assays alongside MTT data .
  • Control for Batch Variability : Use reference compounds (e.g., rapamycin for mTOR inhibition) in each experiment .

Q. What computational tools support SAR and target prediction?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to guide substituent design .
  • Molecular Docking : Screens potential targets (e.g., mTOR kinase domain) using crystal structures from the Protein Data Bank .

Comparative Activity Table

CompoundTarget CellsIC₅₀ (µM)MechanismReference
This compound derivativesMIA PaCa-2<0.5mTORC1 inhibition, autophagy disruption
Curcumin-pyrazole hybridsBreast cancer<10EGFR/VEGFR inhibition
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesHL-6059.80Autophagic flux interference

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